molecular formula C24H26N2O3S B3740287 N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3740287
M. Wt: 422.5 g/mol
InChI Key: BVVHAIKFZWAQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMSO-PGB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine site NMDA receptor antagonists, which have been shown to have neuroprotective effects in a variety of neurological disorders.

Mechanism of Action

N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this site, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can reduce excessive neuronal activity and prevent excitotoxicity, which is a common mechanism of neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate release, the reduction of oxidative stress and inflammation, and the improvement of mitochondrial function. These effects are thought to contribute to the neuroprotective properties of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been shown to be well-tolerated in animal models, with few side effects. It also has a relatively long half-life, which allows for sustained neuroprotective effects. However, one limitation is that the optimal dosing and administration of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide have not yet been fully established, and further studies are needed to determine the most effective treatment regimen.

Future Directions

There are several potential future directions for research on N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations or delivery systems for N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which could improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and to identify potential biomarkers for its therapeutic effects.

Scientific Research Applications

N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in a variety of neurological disorders, including stroke, traumatic brain injury, and neuropathic pain. In animal models, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce neuronal damage and improve functional outcomes following stroke and traumatic brain injury. It has also been shown to have analgesic effects in models of neuropathic pain.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-13-19(2)15-22(14-18)26(30(28,29)23-11-5-4-6-12-23)17-24(27)25-16-21-10-8-7-9-20(21)3/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHAIKFZWAQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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